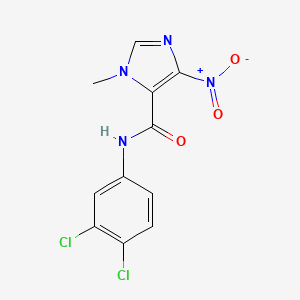![molecular formula C21H18BrNO2 B11486477 N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide](/img/structure/B11486477.png)
N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide is an organic compound that belongs to the class of benzamides It features a biphenyl group linked to an ethyl chain, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide typically involves the following steps:
Formation of the biphenyl ether: The reaction between biphenyl-2-ol and 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(biphenyl-2-yloxy)ethanol.
Amidation: The 2-(biphenyl-2-yloxy)ethanol is then reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The biphenyl ether linkage can be susceptible to oxidative cleavage under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Oxidation Products: Cleavage of the ether bond can yield biphenyl-2-carboxylic acid and other related compounds.
Scientific Research Applications
N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s structural features make it suitable for the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of biphenyl derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The biphenyl moiety can interact with hydrophobic pockets, while the bromobenzamide group can form hydrogen bonds or other interactions with the target.
Comparison with Similar Compounds
- N-[2-(biphenyl-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride
- N-[2-(biphenyl-2-yloxy)ethyl]-2-chloro-N-ethyl-1-propanamine hydrochloride
- N-[2-(biphenyl-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride
Uniqueness: N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with its chloro or methyl analogs. This makes it a valuable compound for exploring new chemical spaces and developing novel applications.
Properties
Molecular Formula |
C21H18BrNO2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(2-phenylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C21H18BrNO2/c22-18-12-10-17(11-13-18)21(24)23-14-15-25-20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24) |
InChI Key |
ROWZXEWEYPNDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-(4-methylphenyl)-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11486413.png)
![Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B11486425.png)
![4-(4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11486429.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11486431.png)

![N-(pyridin-3-ylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B11486439.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11486440.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11486454.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486457.png)
![7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B11486468.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11486475.png)
![9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11486481.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486482.png)
